molecular formula C22H30N2O2S B560123 TRV130 (Racemate) CAS No. 1401028-25-8

TRV130 (Racemate)

Cat. No. B560123
M. Wt: 386.554
InChI Key: DMNOVGJWPASQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRV130 Racemate is the racemate form of TRV130, which a novel μ-opioid receptor (MOR) G protein-biased ligand.IC50 value:Target: MOR ligandin vitro: In cell-based assays, TRV130 elicits robust G protein signaling, with potency and efficacy similar to morphine, but with far less β-arrestin recruitment and receptor internalization [1].in vivo: In mice and rats, TRV130 is potently analgesic while causing less gastrointestinal dysfunction and respiratory suppression than morphine at equianalgesic doses [1]. Compared to morphine, TRV130 (3, 4.5mg) elicited higher peak analgesia (105, 116 seconds latency vs 75 seconds for morphine, P<.02), with faster onset and similar duration of action. More subjects doubled latency or achieved maximum latency (180 seconds) with TRV130 (3, 4.5mg) [2].

Scientific Research Applications

Biased Ligand of the μ-Opioid Receptor TRV130 (oliceridine) is a structurally novel biased ligand of the μ-opioid receptor that predominantly activates G protein signaling with minimal β-arrestin recruitment. This unique mechanism of action suggests that TRV130 may provide analgesic effects similar to conventional opioids but with potentially fewer adverse effects. Clinical trials have shown that TRV130 can rapidly produce profound analgesia in moderate-to-severe acute pain, which is comparable to morphine but with a quicker onset of pain relief (Viscusi et al., 2016).

Enhanced Analgesic Efficacy Comparative studies with morphine have demonstrated that TRV130 can deliver higher peak analgesia with faster onset and similar duration of action. This highlights TRV130's potential for effectively managing pain while minimizing some of the typical opioid-related adverse effects, such as severe nausea and respiratory depression. The analgesic superiority of TRV130 over morphine, especially at specific dosages, underscores its potential as a novel analgesic agent (Soergel et al., 2014).

Investigations in Rodent Models Studies in rodent models have further elucidated the effects of TRV130 on various physiological functions. These studies have been instrumental in understanding the nuances of TRV130's pharmacological profile, such as its impact on gastrointestinal function and abuse liability. The findings provide a comprehensive view of TRV130's pharmacodynamic properties, which is crucial for its potential therapeutic applications (Altarifi et al., 2017).

First Clinical Experience and Pharmacodynamics Early clinical trials have revealed that TRV130 is well-tolerated with dose-linear pharmacokinetics. Its ability to cause dose- and exposure-related pupil constriction confirms its engagement with the central μ-opioid receptor. The distinct pharmacokinetic and pharmacodynamic profiles of TRV130, including its tolerability and the effects on pupil constriction, provide valuable insights into its therapeutic potential and safety profile (Soergel et al., 2014).

properties

CAS RN

1401028-25-8

Product Name

TRV130 (Racemate)

Molecular Formula

C22H30N2O2S

Molecular Weight

386.554

IUPAC Name

N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine

InChI

InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3

InChI Key

DMNOVGJWPASQDL-UHFFFAOYSA-N

SMILES

COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TRV130 (Racemate)
Reactant of Route 2
Reactant of Route 2
TRV130 (Racemate)
Reactant of Route 3
TRV130 (Racemate)
Reactant of Route 4
TRV130 (Racemate)
Reactant of Route 5
Reactant of Route 5
TRV130 (Racemate)
Reactant of Route 6
TRV130 (Racemate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.